N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide
Overview
Description
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide is a complex organic compound with a unique structure that includes a cyclohexyl ring, a fluoro-substituted benzamide, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Procainamide: An antiarrhythmic agent with a similar benzamide structure.
Indole Derivatives: Compounds containing the indole moiety, which are known for their diverse biological activities.
Uniqueness
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide is unique due to its combination of structural features, including the cyclohexyl ring, fluoro-substituted benzamide, and indole moiety. This combination imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
IUPAC Name |
N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34FN3O2/c1-22-11-10-12-23(2)29(22)35-31(38)32(18-8-3-9-19-32)36(30(37)26-14-4-6-15-27(26)33)20-17-24-21-34-28-16-7-5-13-25(24)28/h4-7,10-16,21,34H,3,8-9,17-20H2,1-2H3,(H,35,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPJMZABFZSRJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(CCC3=CNC4=CC=CC=C43)C(=O)C5=CC=CC=C5F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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